- Molecular mechanism of ATP versus GTP selectivity of adenylate kinase, Proceedings of the National Academy of Sciences of the United States of America, 2018, 115(12), 3012-3017

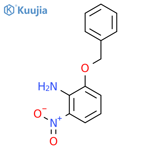

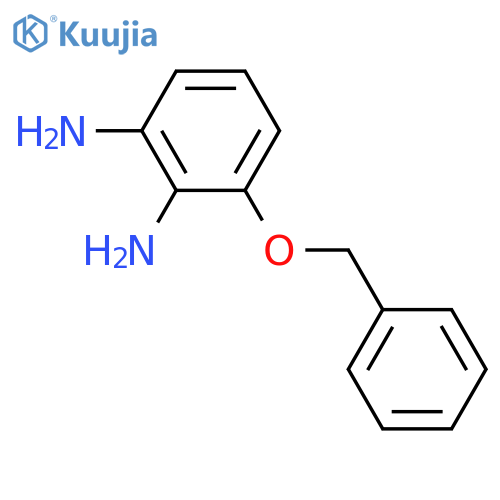

Cas no 89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine)

89521-55-1 structure

Nombre del producto:3-(Benzyloxy)benzene-1,2-diamine

Número CAS:89521-55-1

MF:C13H14N2O

Megavatios:214.263062953949

MDL:MFCD24646615

CID:597773

3-(Benzyloxy)benzene-1,2-diamine Propiedades químicas y físicas

Nombre e identificación

-

- 3-(Benzyloxy)benzene-1,2-diamine

- 3-phenylmethoxybenzene-1,2-diamine

- AK145408

- 1,2-Benzenediamine, 3-(phenylmethoxy)-

- O-benzyl-2,3-diaminophenol

- 3-benzyloxy-1,2-diaminobenzene

- NSGSUVJJLZZPPY-UHFFFAOYSA-N

- FCH1963171

- AX8283465

- ST24041541

- 3-(Phenylmethoxy)-1,2-benzenediamine (ACI)

-

- MDL: MFCD24646615

- Renchi: 1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2

- Clave inchi: NSGSUVJJLZZPPY-UHFFFAOYSA-N

- Sonrisas: O(CC1C=CC=CC=1)C1C(N)=C(N)C=CC=1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 204

- Superficie del Polo topológico: 61.3

- Xlogp3: 2

3-(Benzyloxy)benzene-1,2-diamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE236-50mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 50mg |

170.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068381-100mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 97% | 100mg |

¥169.00 | 2024-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B88750-100mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 100mg |

¥64.0 | 2023-09-08 | |

| Chemenu | CM126122-1g |

3-(benzyloxy)benzene-1,2-diamine |

89521-55-1 | 95+% | 1g |

$337 | 2021-06-17 | |

| Ambeed | A371497-250mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 250mg |

$26.0 | 2024-04-16 | |

| abcr | AB441819-100mg |

3-(Benzyloxy)benzene-1,2-diamine; . |

89521-55-1 | 100mg |

€116.90 | 2025-02-14 | ||

| abcr | AB441819-250mg |

3-(Benzyloxy)benzene-1,2-diamine; . |

89521-55-1 | 250mg |

€186.60 | 2025-02-14 | ||

| Ambeed | A371497-5g |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 5g |

$448.0 | 2024-04-16 | |

| 1PlusChem | 1P0040BF-100mg |

3-(Benzyloxy)benzene-1,2-diamine |

89521-55-1 | 98% | 100mg |

$16.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1223777-10g |

3-(benzyloxy)benzene-1,2-diamine |

89521-55-1 | 95% | 10g |

$1150 | 2025-02-28 |

3-(Benzyloxy)benzene-1,2-diamine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; overnight, rt → 80 °C; 80 °C → 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol

Referencia

- Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity, Journal of Medicinal Chemistry, 1987, 30(12), 2216-21

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium iodide Catalysts: Potassium bicarbonate , Potassium carbonate

Referencia

- Synthesis of the metabolites of oxapadol, a new nonnarcotic analgesic agent, Journal of Heterocyclic Chemistry, 1983, 20(6), 1525-32

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referencia

- Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB, Archives of Pharmacal Research, 2017, 40(4), 469-479

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C

Referencia

- Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1, ChemMedChem, 2011, 6(2), 302-308

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C

Referencia

- Fragment-Based Drug Discovery of Inhibitors of Phosphopantetheine Adenylyltransferase from Gram-Negative Bacteria, Journal of Medicinal Chemistry, 2018, 61(8), 3309-3324

3-(Benzyloxy)benzene-1,2-diamine Raw materials

3-(Benzyloxy)benzene-1,2-diamine Preparation Products

3-(Benzyloxy)benzene-1,2-diamine Literatura relevante

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine) Productos relacionados

- 20012-63-9(2-(benzyloxy)aniline)

- 946719-23-9(4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine)

- 1332589-82-8(S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate)

- 921819-10-5(N-4-({4-(dimethylamino)phenylcarbamoyl}methyl)-1,3-thiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)

- 1251710-93-6(2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide)

- 2138087-71-3(2,2-difluoro-2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid)

- 941954-78-5(N-{3-methyl-4-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoylphenyl}acetamide)

- 1956376-64-9(Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate)

- 831246-35-6(1-(4-ethoxyphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

- 2138389-89-4(tert-butyl cis-3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89521-55-1)3-(Benzyloxy)benzene-1,2-diamine

Pureza:99%

Cantidad:5g

Precio ($):403.0